4-(2-Bromophenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(2-bromophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMWKKYYDONJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699102 | |
| Record name | 4-(2-Bromophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99073-95-7 | |
| Record name | 4-(2-Bromophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 4 2 Bromophenyl Pyrimidin 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Comprehensive Analysis of Proton and Carbon Environments
Specific ¹H and ¹³C NMR data for 4-(2-bromophenyl)pyrimidin-2-amine are not found in the surveyed literature. For a conclusive structural assignment, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the pyrimidine (B1678525) and bromophenyl rings. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) would be influenced by the electronic effects of the bromine atom and the pyrimidine ring. For instance, protons on the pyrimidine ring would likely appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The protons on the bromophenyl group would exhibit a complex splitting pattern in the aromatic region.
Similarly, a ¹³C NMR spectrum would provide the number of unique carbon environments. The chemical shifts would help distinguish between the carbons of the two aromatic rings and identify the carbons bonded to nitrogen or bromine. Quaternary carbons, such as the one bearing the bromine atom and the carbons at the junction of the two rings, would also be identifiable.
Application of Advanced 2D NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY: This experiment would establish the connectivity between adjacent protons (H-H correlations), which is crucial for assigning the protons within the phenyl and pyrimidine rings.
HSQC: This would correlate directly bonded carbon and proton atoms, allowing for the assignment of carbon signals based on their attached, and previously assigned, protons.
HMBC: This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be vital for establishing the connectivity between the two rings, for example, by showing a correlation between the pyrimidine H-5 proton and the phenyl C-1' carbon.
No specific 2D NMR data for this compound has been reported.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry, Conformation, and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While crystal structures for the related isomer, 4-(3-bromophenyl)pyrimidin-2-amine, have been published, no such data exists for the 2-bromo isomer. pharmaffiliates.comscispace.com
An X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles. A key conformational feature to determine would be the dihedral angle between the pyrimidine and the bromophenyl rings, which would indicate the degree of twisting between the two ring systems. The analysis would also reveal the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the amine group and the pyrimidine nitrogens, or π–π stacking between the aromatic rings.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. The calculated exact mass for the protonated molecule of this compound ([C₁₀H₈BrN₃+H]⁺) is approximately 250.0034 Da.
While HRMS data for numerous related pyrimidine compounds are available, specific experimental data and a detailed fragmentation analysis for this compound have not been reported. rsc.orgdurham.ac.uk A fragmentation analysis would involve identifying the major fragment ions produced when the molecule breaks apart in the mass spectrometer. This pattern is a unique fingerprint that can help confirm the structure. Expected fragmentation pathways might include the loss of the bromine atom, cleavage of the bond between the rings, or fragmentation of the pyrimidine ring.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis and Molecular Vibrations
FT-IR and Raman spectroscopy are used to identify functional groups and probe the vibrational modes of a molecule. No specific FT-IR or Raman spectra for this compound are available in the searched databases.
Based on its structure, the FT-IR spectrum would be expected to show characteristic absorption bands:
N-H stretching: Bands for the primary amine (NH₂) group, typically in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹.
C=N and C=C stretching: Aromatic and heteroaromatic ring stretching vibrations in the 1400-1650 cm⁻¹ region.
N-H bending: An N-H scissoring vibration around 1600 cm⁻¹.
C-Br stretching: A band in the lower frequency region (typically 500-650 cm⁻¹) corresponding to the carbon-bromine bond.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-Br bonds.
Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions (if relevant to its chemical properties)
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine derivatives are known to be UV-active. pharmaffiliates.com The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π→π* transitions within the conjugated phenyl and pyrimidine ring systems. The position and intensity of these bands would be influenced by the substitution pattern. Emission spectroscopy (fluorescence) would indicate if the molecule is luminescent upon excitation and provide details about its excited state properties. No published UV-Vis or emission spectra for this specific compound could be located.
Theoretical and Computational Investigations of 4 2 Bromophenyl Pyrimidin 2 Amine
Electronic Structure Analysis using Quantum Chemical Methods (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of medium-sized organic molecules like 4-(2-Bromophenyl)pyrimidin-2-amine. researchgate.netresearchgate.net Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used to optimize molecular geometry and calculate various electronic parameters. researchgate.netnih.gov Such analyses are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. wikipedia.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and the energy required for electronic transitions. libretexts.org
In this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyrimidine (B69317) moiety, which acts as the electron-donating group. Conversely, the LUMO is anticipated to be distributed across the pyrimidine (B1678525) ring and the attached bromophenyl group, which serves as the electron-accepting part. frontiersin.org The interaction between the occupied orbitals of the amino group and the unoccupied orbitals of the pyrimidine ring leads to a charge transfer character. wikipedia.orgfrontiersin.org A smaller HOMO-LUMO gap suggests higher reactivity, lower kinetic stability, and longer wavelength absorption in its UV-Vis spectrum. libretexts.org Computational studies on similar push-pull systems have shown that such orbital mixing is key to tuning electronic properties. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical DFT calculations for analogous aromatic amines and pyrimidine derivatives.
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive sites. libretexts.org The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would reveal the most electron-rich areas, colored in red, to be concentrated around the nitrogen atoms of the pyrimidine ring and the exocyclic amino group, due to the lone pairs of electrons. These sites represent the primary centers for electrophilic interactions, such as protonation and coordination to metal ions. The bromine atom would also exhibit a region of negative potential (the σ-hole phenomenon notwithstanding). In contrast, regions of positive potential, colored in blue, would be located around the hydrogen atoms of the amino group and the phenyl ring, indicating their susceptibility to attack by nucleophiles. nih.govresearchgate.net
Natural Population Analysis (NPA) is a method for calculating the distribution of electron density onto the atoms within a molecule, providing a more chemically intuitive picture of atomic charges than other methods like Mulliken population analysis. frontiersin.org This analysis helps in understanding the effects of substituents and the nature of intramolecular charge transfer.
In this compound, an NPA calculation would quantify the electron-donating effect of the amino group and the electron-withdrawing nature of the pyrimidine ring and the bromine atom. The analysis would likely show a significant negative charge on the nitrogen atoms and the bromine atom, while the carbon atom attached to the bromine and the hydrogen atoms of the amino group would carry a partial positive charge. This charge distribution confirms the reactive sites suggested by MEP analysis and is crucial for modeling intermolecular interactions.
Table 2: Hypothetical Natural Population Analysis (NPA) Charges This table provides example atomic charges for key atoms in this compound, derived from typical computational models of similar compounds.
| Atom | Hypothetical NPA Charge (e) |
| N (amino group) | -0.88 |
| N1 (pyrimidine) | -0.75 |
| N3 (pyrimidine) | -0.72 |
| C2 (pyrimidine, attached to NH2) | +0.55 |
| C4 (pyrimidine, attached to Ph) | +0.48 |
| C (phenyl, attached to Br) | +0.15 |
| Br | -0.05 |
Conformational Analysis and Energetic Landscapes
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis of this compound involves studying the molecule's potential energy surface as a function of the rotation around its single bonds. nih.gov The most critical conformational degree of freedom is the torsion angle defined by the C-C bond connecting the pyrimidine ring and the 2-bromophenyl ring.
By performing a potential energy surface scan, where the dihedral angle between the two rings is varied systematically, computational methods can identify the most stable conformer (the global minimum on the energy landscape) and any other low-energy conformers. nih.gov Due to steric hindrance from the ortho-bromine substituent, the molecule is expected to adopt a non-planar conformation where the two rings are twisted relative to each other. The analysis reveals the energy barriers to rotation between different conformers, providing insight into the molecule's flexibility at different temperatures. researchgate.net
Reactivity Predictions and Mechanistic Simulations via Computational Approaches
The electronic structure parameters derived from DFT calculations serve as powerful reactivity descriptors. The FMO theory, for instance, predicts that reactions are often governed by the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org For this compound, the electron-rich nitrogen centers identified by MEP and NPA are the predicted sites for electrophilic attack, while the regions of positive potential are sites for nucleophilic attack.
Computational approaches can also be used to simulate entire reaction mechanisms. By mapping the potential energy surface for a proposed reaction, chemists can locate transition states and intermediates, calculate activation energies, and determine the most likely reaction pathway. researchgate.net For example, simulations could model the mechanism of substitution reactions on the pyrimidine or phenyl rings, or the molecule's interaction with a biological target, such as an enzyme active site.
Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the accuracy of the computational model. nih.gov
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, TD-DFT would likely predict π-π* transitions responsible for its absorption profile. libretexts.org
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the computed infrared and Raman spectra with experimental data, a detailed assignment of vibrational modes to specific functional groups (e.g., N-H stretching, C=N stretching, C-Br stretching) can be achieved. This correlation helps to confirm the optimized molecular structure. nih.gov
This synergy between computational prediction and experimental measurement is essential for a comprehensive understanding of the molecular properties of this compound.
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking) in Theoretical Models
Theoretical and computational models provide significant insights into the non-covalent interactions that govern the supramolecular assembly of this compound. These studies, primarily relying on Density Functional Theory (DFT), allow for the detailed analysis of hydrogen bonding and π-π stacking, which are crucial in determining the solid-state structure and properties of the compound.
The molecular structure of this compound features key functional groups capable of participating in hydrogen bonding: the amino group (-NH₂) acting as a hydrogen bond donor and the pyrimidine ring's nitrogen atoms acting as hydrogen bond acceptors.
Theoretical models of related 2-aminopyrimidine derivatives consistently show the formation of robust intermolecular hydrogen bonds. rsc.orgnih.gov The most prevalent of these is the N-H···N hydrogen bond, where the amino group of one molecule interacts with a nitrogen atom of the pyrimidine ring of an adjacent molecule. rsc.org This interaction is a significant contributor to the formation of dimeric or extended chain structures in the solid state. rsc.orgnih.gov
In the case of the isomeric compound, 4-(3-bromophenyl)pyrimidin-2-amine, crystal structure analysis has confirmed the presence of N-H···N hydrogen bonds that link molecules into a sheet-like structure. Specifically, the amino group's hydrogen atoms form bonds with the nitrogen atoms of the pyrimidine rings of neighboring molecules. This established hydrogen bonding pattern in a close isomer strongly suggests that this compound will exhibit similar hydrogen bonding motifs.
Computational studies on substituted anilines and their hydrogen-bonded complexes with water have shown that substituents on the phenyl ring can modulate the hydrogen bond donating capacity of the amino group. rsc.org Electron-withdrawing groups, such as the bromine atom in this compound, can influence the electron density on the N-H bond, thereby affecting the strength of the hydrogen bonds formed. rsc.org Furthermore, the position of the substituent is critical. The ortho-position of the bromine atom may introduce steric effects that could influence the preferred orientation for hydrogen bond formation.
In addition to conventional hydrogen bonds, the bromine atom itself can participate in non-covalent interactions. Theoretical studies have explored the competition and cooperation between hydrogen bonds and halogen bonds. nih.govwhiterose.ac.uk A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In certain geometric arrangements, the bromine atom in this compound could potentially form a C-Br···N or C-Br···π halogen bond with a neighboring molecule, although N-H···N hydrogen bonds are generally expected to be the dominant intermolecular force.
A summary of potential hydrogen bond donors and acceptors in this compound is presented below:
| Donor/Acceptor | Group | Atom(s) |
| Donor | Amino | N-H |
| Acceptor | Pyrimidine Ring | N1, N3 |
Detailed parameters for typical N-H···N hydrogen bonds in related aminopyrimidine structures are often characterized by specific bond lengths and angles, which can be computationally modeled.
The aromatic nature of both the bromophenyl and pyrimidine rings in this compound makes π-π stacking interactions a significant factor in its solid-state packing. These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic rings.
Theoretical models of π-stacked aromatic dimers, such as the benzene (B151609) dimer, have established that the most stable configurations are typically parallel-displaced or T-shaped, rather than a perfectly face-to-face parallel arrangement. The introduction of heteroatoms and substituents further influences the geometry and strength of these interactions.
For this compound, several modes of π-π stacking are theoretically plausible:
Pyrimidine-Pyrimidine Stacking: The pyrimidine rings of adjacent molecules can stack, likely in a parallel-displaced fashion to minimize electrostatic repulsion between the nitrogen lone pairs.
Phenyl-Phenyl Stacking: The bromophenyl rings can engage in stacking interactions, influenced by the presence of the bromine atom. Computational studies on substituted benzenes show that substituents play a direct role in the interaction, primarily through electrostatic and dispersion effects.
Phenyl-Pyrimidine Stacking: A mixed stacking between the bromophenyl ring of one molecule and the pyrimidine ring of another is also possible. The differing electronic nature of the electron-rich pyrimidine ring and the substituted phenyl ring would dictate the preferred orientation.
The bromine substituent is expected to impact π-π stacking. Studies on brominated aromatic compounds have shown that the bromine atom can alter the quadrupole moment of the aromatic ring, thereby influencing the electrostatic component of the stacking interaction. Furthermore, the polarizability of the large bromine atom can contribute significantly to the dispersion forces, which are a major component of stacking interactions.
The interplay between hydrogen bonding and π-π stacking is critical in determining the final three-dimensional structure. Often, the strong, directional hydrogen bonds form a primary network, which is then further stabilized by the weaker, less directional π-π stacking interactions. Computational models can be employed to calculate the interaction energies of different dimeric and larger cluster arrangements to predict the most stable supramolecular structures.
A summary of the key interacting rings and their potential stacking modes is provided below:
| Interacting Rings | Potential Stacking Modes | Influencing Factors |
| Pyrimidine - Pyrimidine | Parallel-displaced | Nitrogen lone pair repulsion |
| Phenyl - Phenyl | Parallel-displaced, T-shaped | Bromine substituent (electrostatics, dispersion) |
| Phenyl - Pyrimidine | Parallel-displaced, T-shaped | Differing ring electronics |
Derivatization Strategies and Synthetic Utility of 4 2 Bromophenyl Pyrimidin 2 Amine
Functionalization of the Pyrimidine (B1678525) Ring System
The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity. While the existing substituents at the C2 and C4 positions direct much of its chemistry, other positions on the ring can also be functionalized.
Direct C-H Functionalization: Modern synthetic methods have enabled the direct C-H functionalization of heteroaromatic compounds. For pyrimidines, site-selective C-H functionalization can be challenging but offers a direct route to new derivatives without pre-activating the ring. For instance, methods for the C2-selective amination of pyrimidines have been developed using a platform that generates pyrimidinyl iminium salt intermediates, which can then be converted to various amine products. nih.govresearchgate.net Although this applies to the C2 position which is already substituted in the title compound, similar principles can be explored for other positions like C5 or C6, depending on the directing effects of the existing groups.
Substitution Reactions: The synthesis of pyrimidine derivatives often involves the condensation of carbonyl compounds with amidines. rsc.org By modifying the initial building blocks, various substituents can be introduced onto the pyrimidine core. For a pre-formed system like 4-(2-bromophenyl)pyrimidin-2-amine, further functionalization often relies on electrophilic or nucleophilic substitution, though the electron-deficient nature of the ring generally favors nucleophilic attack, especially if additional activating groups or leaving groups are present. rsc.org
A summary of potential pyrimidine ring functionalization strategies is presented below.
| Strategy | Description | Potential Outcome |
| C-H Activation/Functionalization | Direct coupling of C-H bonds (e.g., at C5 or C6) with various partners using transition metal catalysis. | Introduction of alkyl, aryl, or other functional groups directly onto the pyrimidine core. |
| Halogenation | Electrophilic halogenation at the C5 position, which is often the most reactive site for such reactions in 2-aminopyrimidines. | Introduction of a new reactive handle (Cl, Br, I) for subsequent cross-coupling reactions. |
| Nitration/Sulfonation | Introduction of nitro or sulfo groups, although this typically requires harsh conditions for an already deactivated ring. | Modification of electronic properties and provides a synthetic handle for further transformations. |
Exploiting the Bromine Atom for Further Cross-Coupling and Nucleophilic Substitution Reactions
The bromine atom on the ortho position of the phenyl ring is a highly versatile functional group, serving as a key anchor point for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura reaction is a powerful tool for forming biaryl structures. The bromine atom of this compound can be readily coupled with a wide range of aryl and heteroaryl boronic acids or esters. mdpi.comnih.gov This reaction is typically catalyzed by a palladium(0) complex. The choice of catalyst, base, and solvent is crucial for achieving high yields, especially with electronically diverse coupling partners. mdpi.com Other important palladium-catalyzed reactions include the Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines).
The table below summarizes common cross-coupling reactions applicable to the aryl bromide moiety.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids (RB(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₃PO₄, Cs₂CO₃), Solvent (e.g., Dioxane) mdpi.com | Biaryl derivatives |
| Heck Coupling | Alkenes (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Styrenyl derivatives |
| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Arylalkyne derivatives |
| Buchwald-Hartwig Amination | Amines (R₂NH) | Pd₂(dba)₃, Ligand (e.g., X-Phos), Base | Di- or Tri-arylamine derivatives nih.gov |
Nucleophilic Aromatic Substitution (SNAr): While less common for unactivated aryl bromides compared to their nitro-substituted counterparts, SNAr reactions can be induced under specific conditions, such as with highly nucleophilic reagents or in the presence of a copper catalyst. Studies on related halo-nitroaromatics have shown that amines can displace halides, with reaction rates being influenced by the solvent and the nature of the amine. nih.gov For this compound, such reactions would likely require forcing conditions or activation of the aromatic ring.
Modifications at the Amine Moiety for Structural Diversification
The primary amine at the C2 position of the pyrimidine ring is a nucleophilic center that can be readily derivatized through various reactions, providing a straightforward path to a diverse library of analogues. nih.gov
Acylation and Sulfonylation: The amine group can react with acylating agents (e.g., acid chlorides, anhydrides) or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. These reactions are generally high-yielding and tolerant of a wide range of functional groups. iu.edu
Alkylation and Reductive Amination: N-alkylation can be achieved using alkyl halides, though over-alkylation can be an issue. A more controlled method is reductive amination, where the amine is first condensed with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield a secondary amine.
Schiff Base Formation: Condensation with various aromatic or aliphatic aldehydes leads to the formation of imines (Schiff bases). nih.gov These derivatives are not only important final products but can also serve as intermediates for further synthetic transformations.
The following table details common derivatization reactions for the amine group.
| Reaction Type | Reagent | Product Class |
| Acylation | R-COCl or (R-CO)₂O iu.edu | Amide |
| Sulfonylation | R-SO₂Cl | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, then NaBH₄ | Secondary/Tertiary Amine |
| Urea/Thiourea Formation | Isocyanate/Isothiocyanate | Urea/Thiourea |
| Schiff Base Formation | Aldehyde (R-CHO) nih.gov | Imine |
Mechanistic Studies of Derivatization Pathways
Understanding the mechanisms behind derivatization reactions is crucial for optimizing conditions and predicting outcomes.
Mechanism of Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceed through a well-established catalytic cycle. mdpi.com The cycle typically involves three main steps:
Oxidative Addition: The aryl bromide (Ar-Br) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-Br).
Transmetalation: The organoboron reagent (Ar'-B(OR)₂) reacts with the Pd(II) intermediate, transferring the organic group (Ar') to the palladium center and displacing the bromide. This step is often facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple and are eliminated from the metal, forming the new C-C bond (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. mdpi.com
Density Functional Theory (DFT) calculations have been used to analyze the electronic and structural aspects of related phenyl-substituted pyrimidines, providing insights into their reactivity and stability. mdpi.com
Mechanism of Nucleophilic Substitution on the Pyrimidine Ring: Nucleophilic attack on the pyrimidine ring generally proceeds via a Meisenheimer-like intermediate. For instance, in SNAr reactions at C4, a nucleophile adds to the carbon, breaking the aromaticity and forming a tetrahedral intermediate. The subsequent departure of a leaving group restores the aromatic ring. The regioselectivity of such attacks is influenced by the electronic effects of the ring nitrogen atoms and other substituents. nih.gov
This compound as a Versatile Synthetic Intermediate for Complex Chemical Architectures
The ability to selectively functionalize this compound at its three key reactive sites makes it an exceptionally valuable intermediate for building complex molecules. chemimpex.com This scaffold is prevalent in the design of bioactive compounds, particularly kinase inhibitors, due to the ability of the 2-aminopyrimidine (B69317) core to form key hydrogen bonds with protein active sites. nih.gov
For example, in the synthesis of Polo-like kinase 4 (PLK4) inhibitors, a 2-aminopyrimidine core was used as the starting point. nih.gov The synthetic strategy involved sequential modifications, including Buchwald-Hartwig coupling at a halogenated site and derivatization of the amine group, to build a library of potent and selective anticancer agents. nih.gov
Similarly, the aryl bromide handle allows for the introduction of various groups via Suzuki coupling, leading to the synthesis of materials with applications in light-harvesting devices and molecular wires, where extended π-conjugated systems are desirable. scispace.com The combination of a stable heterocyclic core with a tunable aryl substituent provides a powerful platform for creating functional molecules with tailored electronic and biological properties. chemimpex.comscispace.com
Applications of 4 2 Bromophenyl Pyrimidin 2 Amine Derivatives in Chemical Science
Exploration as Ligands in Organometallic Catalysis
The nitrogen atoms within the pyrimidine (B1678525) ring of 4-(2-Bromophenyl)pyrimidin-2-amine derivatives make them excellent candidates for use as ligands in organometallic catalysis. These nitrogen atoms can coordinate with various transition metals, forming stable complexes that can catalyze a wide range of organic transformations.
Key Research Findings:
Cross-Coupling Reactions: Pyrimidine-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-aminopyrimidine (B69317) moiety can act as a bidentate or monodentate ligand, influencing the catalytic activity and selectivity of the metal center.
Structural Diversity: The ability to introduce diverse functional groups onto the pyrimidine and phenyl rings allows for the fine-tuning of the steric and electronic properties of the resulting ligands. rsc.org This tunability is crucial for optimizing catalytic performance for specific reactions.
Synthesis of Biologically Active Compounds: The versatility of these ligands has been demonstrated in the synthesis of N-fused heteroaromatic systems, which are important intermediates in the development of biologically active compounds. rsc.org
Role in Materials Science: Precursors for Advanced Organic Materials
The unique photophysical and electronic properties of pyrimidine derivatives make them attractive building blocks for the creation of advanced organic materials. The this compound scaffold can be incorporated into polymers, optoelectronic systems, and dyes, leading to materials with tailored functionalities.
Advanced Organic Materials Derived from Pyrimidine Scaffolds:
| Material Type | Potential Application | Key Feature of Pyrimidine Core |
| Polymers | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) | The electron-deficient nature of the pyrimidine ring can be utilized to create donor-acceptor polymers with tunable band gaps. |
| Optoelectronic Systems | Transistors, sensors | The planar structure and π-conjugation of the pyrimidine ring facilitate charge transport. |
| Dyes | Fluorescent probes, nonlinear optical materials | The rigid pyrimidine core can be functionalized with chromophores to create dyes with specific absorption and emission properties. nih.gov |
Development as Chemical Probes for Spectroscopic and Analytical Research
The inherent fluorescence of some pyrimidine derivatives, coupled with the ability to introduce specific functionalities, has led to their development as chemical probes for various analytical and spectroscopic applications. These probes can be designed to selectively interact with specific analytes or to report on changes in their local environment.
Applications in Analytical Research:
Fluorescent Probes: By attaching a fluorophore like a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dye to a pyrimidine-containing molecule, researchers have created fluorescent probes. nih.gov These probes have shown potential in studying biological processes such as polyamine trafficking. nih.gov
Click Chemistry: The introduction of azido (B1232118) groups onto the pyrimidine scaffold allows for easy conjugation with other molecules via "click chemistry". nih.gov This modular approach facilitates the rapid synthesis of a library of probes with different properties.
Structure-Reactivity Relationships in Novel Chemical Transformations
The presence of multiple reactive sites in this compound allows for a rich and diverse chemistry. Understanding the structure-reactivity relationships of this scaffold is crucial for designing novel synthetic routes and accessing new chemical space.
Key Reactive Sites and Transformations:
The Bromine Atom: The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position.
The Amine Group: The 2-amino group can be functionalized through various reactions, including acylation, alkylation, and diazotization, providing access to a diverse set of derivatives.
The Pyrimidine Ring: The pyrimidine ring itself can undergo functionalization, although it is generally less reactive than the other sites. C-H activation strategies have emerged as a powerful tool for the direct functionalization of the pyrimidine core. ijsat.org
Studies on the structure-activity relationships (SAR) of pyrimidine derivatives have revealed that the nature and position of substituents on the pyrimidine and phenyl rings can significantly influence their biological and chemical properties. tandfonline.com For instance, the introduction of electron-withdrawing or electron-donating groups can impact the molecule's electronics and, consequently, its reactivity and binding affinity to biological targets. ijsat.orgtandfonline.com
Emerging Research Directions and Future Challenges in Pyrimidine-Based Chemical Synthesis
The field of pyrimidine chemistry is continuously evolving, with new synthetic methods and applications being reported regularly. tandfonline.com
Emerging Trends:
Green Chemistry: There is a growing emphasis on developing more environmentally friendly synthetic methods for pyrimidine derivatives. This includes the use of greener solvents, catalysts, and microwave-assisted synthesis. ijsat.org
Flow Chemistry: Flow chemistry techniques are being explored for the continuous and scalable synthesis of pyrimidine-based compounds, offering advantages in terms of safety, efficiency, and process control. ijsat.org
Multicomponent Reactions: Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are gaining popularity for the efficient construction of diverse pyrimidine libraries. ijsat.org
Future Challenges:
Regioselectivity: Controlling the regioselectivity of reactions involving the pyrimidine ring remains a significant challenge. Developing new synthetic methods that allow for the precise functionalization of specific positions on the ring is an ongoing area of research.
Stereoselectivity: For pyrimidine derivatives with chiral centers, controlling the stereochemistry of reactions is crucial for accessing enantiomerically pure compounds with specific biological activities.
Late-Stage Functionalization: The ability to introduce functional groups into complex molecules at a late stage in the synthesis is highly desirable. Developing robust late-stage functionalization methods for pyrimidine derivatives will be a key focus for future research.
Q & A
Q. How can the synthesis of 4-(2-Bromophenyl)pyrimidin-2-amine be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction conditions using ethanol as the solvent and sodium hydroxide (10% aqueous solution) as the base under reflux for 8 hours (2 hours initially, followed by 6 hours after additional base addition). Monitor reaction progress via thin-layer chromatography (TLC) using petroleum ether:ethyl acetate (4:1 v/v) as the mobile phase. Post-reaction, pour the mixture into ice, filter the precipitate, and recrystallize from ethanol to enhance purity . Adjust molar ratios of reactants (e.g., guanidine nitrate and substituted chalcones) to improve yield.
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use IR spectroscopy to confirm the presence of N-H (3423 cm⁻¹) and C=N (1637 cm⁻¹) functional groups. 1H/13C NMR is essential for verifying aromatic protons (δ 6.84–8.34 ppm) and carbon environments (δ 101.8–164.5 ppm). ESI-MS (e.g., m/z 438.0 [M+1]⁺) confirms molecular weight. For structural validation, single-crystal X-ray diffraction (SC-XRD) resolves bond angles (e.g., C6–N1–C7 torsion angle: 129.56°) and packing interactions . Cross-reference spectral data with computational predictions (e.g., Gaussian 09) to resolve ambiguities.
Q. How should researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?
- Methodological Answer : Conduct broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Use the sulforhodamine B (SRB) assay to assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values calculated via non-linear regression. Include positive controls (e.g., ciprofloxacin) and triplicate replicates to ensure reproducibility .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Employ column chromatography with silica gel (60–120 mesh) and a gradient eluent system (e.g., hexane:ethyl acetate, 7:3 to 1:1). For high-purity crystals, use slow evaporation of dichloromethane:n-hexane (1:2 v/v) at room temperature. Monitor fractions via TLC and characterize purified compounds using melting point analysis (e.g., 96–98°C for bromophenyl derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing the biological activity of this compound?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., replacing bromine with fluorine or methyl groups at the phenyl ring). Evaluate biological activity (e.g., antimicrobial IC₅₀, cytotoxicity) and correlate with electronic (Hammett σ constants) or steric parameters (Taft Es values). Use multiple linear regression (MLR) to model SAR trends. For example, electron-withdrawing groups (e.g., -Br) enhance cytotoxicity by stabilizing charge-transfer interactions with DNA .
Q. What computational approaches are suitable for predicting the binding modes of this compound to biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., BRAF V600E kinase, PDB ID: 3OG7). Apply the AMBER force field for energy minimization and validate docking poses with MM-PBSA binding free energy calculations . Compare results with experimental data (e.g., IC₅₀ values) to refine virtual screening protocols .
Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo efficacy data for this compound derivatives?
- Methodological Answer : Investigate pharmacokinetic parameters (e.g., plasma half-life, bioavailability) via LC-MS/MS analysis of serum samples from rodent models. Perform metabolite profiling to identify active/inactive derivatives. Use Western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3) in tumor tissues. Adjust dosing regimens or formulate nanoparticles to enhance bioavailability .
Q. What strategies are effective for analyzing the crystallographic data of this compound to confirm molecular geometry?
- Methodological Answer : Refine SC-XRD data using SHELX programs (e.g., SHELXL for structure solution). Analyze anisotropic displacement parameters (U<sup>eq</sup>) to assess thermal motion. Calculate dihedral angles (e.g., 37.93° between aromatic rings) and hydrogen-bonding networks (e.g., N–H···O interactions) with Mercury 4.3. Validate against DFT-optimized geometries (e.g., B3LYP/6-31G*) .
Q. How can mechanistic studies elucidate the role of this compound in modulating enzyme activity?
- Methodological Answer : Conduct kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki) for target enzymes (e.g., topoisomerase II). Use surface plasmon resonance (SPR) to measure real-time binding affinity. Perform isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). Mutate active-site residues (e.g., Tyr32 in BRAF) to confirm binding specificity .
Q. What experimental designs are recommended for scaling up this compound synthesis while maintaining reproducibility?
- Methodological Answer :
Implement Design of Experiments (DoE) to optimize variables (temperature, solvent volume, catalyst loading). Use continuous flow reactors for precise control of reaction parameters. Characterize batches via HPLC purity analysis (≥98%) and powder X-ray diffraction (PXRD) to ensure consistent crystallinity. Validate scalability using pilot-plant reactors (10–100 L capacity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
